molecular formula C10H11Cl3O2 B14694021 ((2,3,6-Trichlorobenzyl)oxy)-2-propanol CAS No. 34314-31-3

((2,3,6-Trichlorobenzyl)oxy)-2-propanol

Cat. No.: B14694021
CAS No.: 34314-31-3
M. Wt: 269.5 g/mol
InChI Key: ZRRCPKLWTBJUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2,3,6-Trichlorobenzyl)oxy)-2-propanol is an organic compound characterized by the presence of a trichlorobenzyl group attached to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2,3,6-Trichlorobenzyl)oxy)-2-propanol typically involves the reaction of 2,3,6-trichlorobenzyl chloride with 2-propanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

((2,3,6-Trichlorobenzyl)oxy)-2-propanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.

    Substitution: The trichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichlorobenzoic acid, while reduction may produce trichlorobenzyl alcohol.

Scientific Research Applications

((2,3,6-Trichlorobenzyl)oxy)-2-propanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((2,3,6-Trichlorobenzyl)oxy)-2-propanol involves its interaction with specific molecular targets and pathways. The trichlorobenzyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,6-Trichlorobenzoic acid
  • 2,4,6-Trichlorobenzoyl chloride
  • 4-Methoxy-3-((2,3,6-trichlorobenzyl)oxy)benzaldehyde

Uniqueness

((2,3,6-Trichlorobenzyl)oxy)-2-propanol is unique due to its specific combination of a trichlorobenzyl group with a propanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

34314-31-3

Molecular Formula

C10H11Cl3O2

Molecular Weight

269.5 g/mol

IUPAC Name

1-[(2,3,6-trichlorophenyl)methoxy]propan-1-ol

InChI

InChI=1S/C10H11Cl3O2/c1-2-9(14)15-5-6-7(11)3-4-8(12)10(6)13/h3-4,9,14H,2,5H2,1H3

InChI Key

ZRRCPKLWTBJUHI-UHFFFAOYSA-N

Canonical SMILES

CCC(O)OCC1=C(C=CC(=C1Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.